molecular formula C13H16ClNO B8677434 1-Benzylpiperidine-4-carbonyl chloride CAS No. 108297-01-4

1-Benzylpiperidine-4-carbonyl chloride

Cat. No.: B8677434
CAS No.: 108297-01-4
M. Wt: 237.72 g/mol
InChI Key: PMOIXSCKTPAQIZ-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

108297-01-4

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-benzylpiperidine-4-carbonyl chloride

InChI

InChI=1S/C13H16ClNO/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

PMOIXSCKTPAQIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)Cl)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzylpiperidine-4-carboxylic acid (29 g, 0.13 mol) dissolved in DCM (300 ml), cooled to 0° C. and added oxalyl chloride (17.3 ml, 0.2 mol). Catalytic amount of DMF was added to this mixture and stirred at rt for 2 h. After 2 h, DCM removed on rotavapour and co-distilled the residue two times with DCM to obtain 1-benzylpiperidine-4-carbonyl chloride quantitatively. 2-Amino-4-bromophenol (23 g, 0.12 mol) dissolved in DCM and added pyridine (11.5 g, 0.15 mol) under nitrogen atmosphere. This mixture stirred at rt for 30 mins and added 1-benzylpiperidine-4-carbonyl chloride (29 g, 0.12 mol) in DCM (100 ml). After continuing stirring at rt for 2 h, DCM was removed on the rotavapour to obtain the titled compound (47.6 g), which was used in the next step without further purification.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.278 g (0.00127 mol) of 1-benzylpiperidine-4-carboxylic acid was boiled at reflux in 5 ml of oxalyl chloride for 2 hrs. The excess oxalyl chloride was distilled off. The residue was taken up twice in toluene and concentrated each time. 0.3 g (99%) of 1-benzylpiperidine-4-carboxylic acid chloride was obtained as a pale beige solid. This was dissolved in 20 ml of toluene, treated with 0.265 ml (0.0019 mol) of triethylamine and 0.17 g (0.00165 mol) of benzyl alcohol and boiled at reflux for 18 hrs. After removal of the solvent the residue was chromatographed on silica gel with ether/hexane (1:2) as the eluent. 0.246 g (80%) of benzyl 1-benzylpiperidin-4-carboxylate was obtained as a yellow oil. MS: me/e=310 (C2H23NO2+).
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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